2-Amino-5-hydroxy-4-oxopentanoic acid

Description

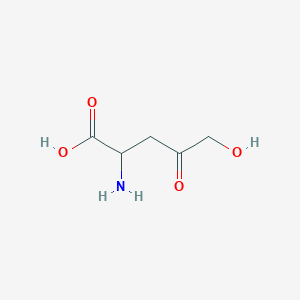

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-hydroxy-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTKOPTWTJLHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-84-3 | |

| Record name | 5-Hydroxy-4-oxonorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-hydroxy-4-oxopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-4-OXONORVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5BBJ7DQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Synthesis and Biosynthesis of 2 Amino 5 Hydroxy 4 Oxopentanoic Acid

Elucidation of Biosynthetic Pathways in Microorganisms

The biosynthesis of 2-Amino-5-hydroxy-4-oxopentanoic acid, also known as 5-hydroxy-4-oxonorvaline, has been a subject of significant scientific inquiry, particularly within the context of microbial secondary metabolism. Studies involving the actinomycete Streptomyces akiyoshiensis have been pivotal in unraveling the metabolic origins of this molecule.

Precursor Incorporation Studies (e.g., Acetate (B1210297) and Aspartate Metabolites)

Isotopic labeling studies have been instrumental in identifying the fundamental building blocks of this compound. Research has demonstrated that aspartate serves as a key four-carbon precursor to the molecule. Furthermore, experiments using ¹³C-labeled sodium acetate have shown that the compound is formed from a four-carbon unit derived from the citric acid cycle, in conjunction with the methyl carbon of acetate.

These precursor feeding experiments provide strong evidence for the metabolic routing of primary metabolites into the pathway for this compound biosynthesis. The incorporation of these fundamental carbon skeletons is a critical first step in the assembly of the final molecule.

Table 1: Precursor Incorporation Findings

| Precursor | Finding |

|---|---|

| Aspartate | Serves as the four-carbon precursor. |

| Acetate | The methyl carbon is incorporated; derived from a four-carbon compound of the citric acid cycle. |

Proposed Enzymatic Steps and Condensation Reactions in Microbial Systems

Based on the precursor incorporation data, a hypothetical biosynthetic pathway can be proposed. The pathway likely initiates with metabolites from the citric acid cycle. Aspartate, a direct derivative of the citric acid cycle intermediate oxaloacetate, is a confirmed precursor.

The proposed enzymatic steps would likely involve a series of transformations catalyzed by specific microbial enzymes. These could include:

Transamination: An aminotransferase enzyme could introduce the amino group at the C-2 position, likely using a common amino donor like glutamate.

Oxidation/Hydroxylation: A series of oxidation and hydroxylation reactions would be necessary to introduce the carbonyl group at C-4 and the hydroxyl group at C-5. These steps could be catalyzed by oxidoreductases or monooxygenases.

Condensation: The incorporation of the methyl carbon from acetate suggests a condensation reaction, possibly involving an acetyl-CoA or malonyl-CoA extender unit, although the precise mechanism and the enzyme responsible remain to be fully elucidated.

The sequence of these events is crucial for the correct assembly and functionalization of the pentanoic acid backbone.

Enantiomeric Metabolism within Producer Strains (e.g., Streptomyces akiyoshiensis)

Investigations into the stereochemistry of this compound have revealed that Streptomyces akiyoshiensis produces a single enantiomer of the metabolite. This high degree of stereospecificity is a hallmark of enzymatic catalysis.

Interestingly, studies have shown that while both D- and L-enantiomers of the precursor aspartate are metabolized by S. akiyoshiensis, the D-isomer is consumed at a slower rate. This suggests the presence of enzymes with a preference for the L-isomer, which is consistent with the production of the L-configured this compound. The stereochemical purity of the final product underscores the precise control exerted by the biosynthetic machinery of the microorganism.

**Table 2: Enantiomeric Metabolism in *S. akiyoshiensis***

| Compound | Observation | Implication |

|---|---|---|

| This compound | Produced as a single L-enantiomer. | Biosynthetic enzymes are highly stereospecific. |

| Aspartate | Both D and L enantiomers are metabolized, but the D isomer is consumed more slowly. | Suggests a metabolic preference for the L-precursor. |

Hypothetical Polyketide and Carbohydrate Origin Pathways

While the primary evidence for the biosynthesis of this compound points towards a pathway originating from the citric acid cycle and amino acid metabolism, it is worth considering other major biosynthetic routes for natural products. Polyketide and carbohydrate-derived pathways are responsible for a vast array of microbial secondary metabolites.

A hypothetical polyketide pathway would involve the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by a polyketide synthase (PKS) enzyme complex. A carbohydrate-based origin would utilize sugars as the initial precursors, which would then be modified by a series of enzymes. However, the current isotopic labeling data, which strongly supports the incorporation of aspartate and a C4 unit from the citric acid cycle, does not align well with a classical polyketide or carbohydrate-based origin for the core carbon skeleton of this compound.

Chemo-Enzymatic and Chemical Synthetic Strategies

In addition to understanding its natural biosynthesis, researchers have explored various synthetic routes to access this compound and its analogs. These strategies offer a means to produce the compound for further study and potential applications.

Targeted Oxidation of Precursor Amino Acids (e.g., L-Glutamic Acid)

One of the prominent chemical strategies for the synthesis of this compound involves the targeted oxidation of readily available precursor amino acids. L-Glutamic acid, due to its structural similarity to the target molecule, serves as an excellent starting material.

This synthetic approach leverages controlled oxidation to introduce the necessary functional groups. The key transformation is the oxidation of the γ-carboxylic acid of glutamic acid to an aldehyde, which can then be hydroxylated or exist in equilibrium with its hydrated form. This method requires careful selection of oxidizing agents and reaction conditions to achieve the desired transformation without over-oxidation or side reactions. The preservation of the existing stereocenter at the α-carbon is also a critical consideration in this synthetic design.

Stereoselective Synthesis Approaches and Enantiomeric Purity Considerations

The synthesis of single-enantiomer α-amino acids is of paramount importance, as the biological activity of such molecules is often exclusive to one stereoisomer. Stereoselective synthesis aims to control the formation of the chiral center at the α-carbon (C2) to yield either the (S) or (R) enantiomer preferentially.

Several established strategies in asymmetric synthesis can be applied to control the stereochemistry of γ-hydroxy-α-amino acids. nih.govacs.org These methods are crucial for ensuring high enantiomeric purity, which is typically assessed using chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC).

Key approaches include:

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to the starting material to guide the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed.

Asymmetric Catalysis: This approach utilizes chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to create the desired stereocenter. nih.gov For instance, the asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases can be an effective method for producing β-hydroxy α-amino acids with high diastereo- and enantioselectivity. acs.org

Substrate Control: In this method, an existing chiral center in the starting material directs the formation of a new stereocenter.

The presence of multiple functional groups in this compound necessitates careful selection of protecting groups to prevent unwanted side reactions during synthesis. peptide.com

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Principle | Advantages | Considerations |

| Chiral Auxiliaries | A removable chiral group is attached to the substrate to direct a stereoselective transformation. | High diastereoselectivity, reliable and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, not atom-economical. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction. | High catalytic efficiency, high enantioselectivity, atom-economical. | Catalyst development can be complex and expensive; optimization is often required. nih.gov |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer, requires separation of product from unreacted substrate. frontiersin.org |

Derivatization from Aspartic Acid Intermediates

Aspartic acid is a readily available and inexpensive chiral building block, making it an attractive starting material for the synthesis of more complex chiral molecules. wikipedia.orgresearchgate.net Its defined stereochemistry at the α-carbon can be preserved while its side-chain carboxylic acid is chemically modified. A plausible synthetic route from L-aspartic acid to (S)-2-Amino-5-hydroxy-4-oxopentanoic acid would involve the elongation of the one-carbon side chain into the required three-carbon hydroxy-oxo-propyl unit.

A general, hypothetical strategy could proceed as follows:

Protection: The α-amino and α-carboxyl groups of L-aspartic acid are protected to prevent them from interfering with subsequent reactions. peptide.com

Side-Chain Activation: The side-chain carboxylic acid is converted into a more reactive functional group, such as a Weinreb amide or an acid chloride. The use of a Weinreb amide is particularly advantageous as it reacts with organometallic reagents to form ketones without over-addition to form a tertiary alcohol. researchgate.net

Carbon-Carbon Bond Formation: The activated side chain is reacted with a suitable two-carbon nucleophile. For instance, the Weinreb amide could be reacted with the Grignard reagent derived from 2-(bromomethyl)-1,3-dioxolane. This step would form the carbon skeleton and install a protected ketone.

Deprotection and Functionalization: The protecting group on the newly formed ketone is removed under acidic conditions. The terminal carbon can then be hydroxylated.

Final Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield the final product, this compound.

This approach leverages the inherent chirality of aspartic acid to ensure the stereochemical integrity of the final product. researchgate.net

Enzymatic Synthesis from D-Ornithine using D-Amino-Acid Oxidase

Enzymatic synthesis offers a powerful alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. D-amino acid oxidase (DAAO) is a well-characterized flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids. wikipedia.orgresearchgate.net The reaction consumes a D-amino acid, water, and oxygen, and produces the corresponding α-keto acid, ammonia, and hydrogen peroxide. nih.govnih.gov

DAAO exhibits strict selectivity for the D-isomer of amino acids but has broad substrate specificity, acting on various neutral and polar D-amino acids. frontiersin.orgnih.gov However, it is not active toward acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.org

The proposed synthesis of this compound from D-ornithine using DAAO is not biochemically feasible in a single step. The catalytic action of DAAO is exclusively on the α-amino group of a D-amino acid, converting it into a keto group. nih.gov If D-ornithine were a substrate, DAAO would oxidize the α-amino group, leading to the formation of 2-oxo-5-aminopentanoic acid, not the target compound. The enzyme does not possess the catalytic machinery to modify the side chain of ornithine to introduce a hydroxyl group at the C5 position and an oxo group at the C4 position. Therefore, a direct conversion using only D-amino acid oxidase is inconsistent with the known enzymatic function.

Table 2: Reaction Catalyzed by D-Amino Acid Oxidase (DAAO)

| Substrate | Enzyme | Products | Feasibility for Target Synthesis |

| D-Amino Acid + O₂ + H₂O | D-Amino Acid Oxidase (DAAO) | α-Keto Acid + NH₃ + H₂O₂ | The enzyme's function is oxidative deamination at the α-carbon, not side-chain modification. researchgate.netnih.gov Direct synthesis of this compound from D-ornithine is not possible. |

Microbial Fermentation Research and Strain Engineering for Optimized Production

Microbial fermentation is a cornerstone of industrial biotechnology for producing amino acids and other valuable chemicals. The use of metabolically engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, allows for the sustainable production of target molecules from renewable feedstocks. sciepublish.com While there is no specific literature detailing the fermentative production of this compound, established principles of metabolic engineering could be applied if a natural or synthetic biosynthetic pathway is identified. researchgate.netnih.gov

Systems metabolic engineering involves the optimization of microbial cell factories through a holistic approach, integrating systems biology, synthetic biology, and evolutionary engineering. nih.gov Key strategies for optimizing a hypothetical production strain include:

Pathway Identification and Implementation: A biosynthetic route to the target molecule must be established. This may involve enzymes from central metabolism that can be repurposed or heterologous enzymes from other organisms that are expressed in the production host. sciepublish.com

Enhancing Precursor Supply: The metabolic network is engineered to increase the intracellular concentration of key precursors. This often involves overexpressing genes for enzymes in the upstream pathway and deleting genes that divert precursors to competing pathways. nih.gov

Eliminating Byproduct Formation: Genes responsible for the synthesis of unwanted byproducts are knocked out to redirect the flow of carbon toward the desired product, increasing yield and simplifying downstream purification. nih.gov

Cofactor Engineering: Biosynthetic pathways often depend on cofactors like NADPH or ATP. The host's central metabolism can be rewired to improve the regeneration and supply of these essential cofactors.

These rational and systematic engineering strategies have been successfully applied to achieve high-yield production of numerous amino acids and their derivatives. researchgate.netnih.gov

Chemical Reactivity and Derivatization Studies of 2 Amino 5 Hydroxy 4 Oxopentanoic Acid

Mechanistic Investigations of Oxidation Reactions and Product Formation

The oxidation of 2-amino-5-hydroxy-4-oxopentanoic acid can proceed at several of its functional groups, primarily the primary alcohol and the α-amino group. The specific products formed depend on the oxidizing agents and reaction conditions employed.

The primary alcohol at the C5 position is susceptible to oxidation. Mild oxidizing agents can convert the hydroxyl group into an aldehyde, yielding 2-amino-4,5-dioxopentanoic acid. Stronger oxidation could further transform this intermediate, or the initial alcohol group directly, into a carboxylic acid, resulting in 2-amino-4-oxopentanedioic acid.

The amino group at the C2 position can also undergo oxidation. Electrochemical studies on aliphatic amines suggest that such reactions can proceed via a two-electron oxidation mechanism, potentially leading to the formation of imines or other nitrogen-containing derivatives. mdpi.com The specific mechanistic pathway for this compound would involve the initial formation of a radical cation, followed by deprotonation and further oxidation.

Table 1: Potential Oxidation Products

| Oxidizable Group | Reagent Type | Potential Product |

|---|---|---|

| C5-Hydroxyl | Mild Oxidant | 2-Amino-4,5-dioxopentanoic acid |

| C5-Hydroxyl | Strong Oxidant | 2-Amino-4-oxopentanedioic acid |

Reduction Pathways and Resulting Structural Isomers

Reduction reactions of this compound primarily target the ketone at the C4 position and, under more stringent conditions, the carboxylic acid at C1.

The most common reduction pathway involves the conversion of the C4-keto group into a secondary hydroxyl group. This reaction creates a new chiral center at the C4 position. Consequently, the reduction can result in the formation of two diastereomers: (2S,4R)-2-amino-4,5-dihydroxypentanoic acid and (2S,4S)-2-amino-4,5-dihydroxypentanoic acid, assuming the starting material has an S-configuration at C2. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.

Stronger reducing agents, such as lithium aluminum hydride, could potentially reduce the carboxylic acid group to a primary alcohol, leading to the formation of an amino diol.

Table 2: Potential Reduction Products and Isomers

| Reducible Group | Product | Potential Isomers |

|---|---|---|

| C4-Ketone | 2-Amino-4,5-dihydroxypentanoic acid | (2S,4R) and (2S,4S) diastereomers |

Nucleophilic and Electrophilic Substitution Reactions at Functional Groups

The multiple functional groups of this compound serve as sites for various substitution reactions.

Amino Group (C2): The nitrogen atom of the amino group is nucleophilic and readily reacts with electrophiles. A common reaction is N-acylation, for instance, with acetic anhydride (B1165640) (Ac₂O) to form N-acetyl-2-amino-5-hydroxy-4-oxopentanoic acid. lookchem.com It can also react with other acylating agents, alkylating agents, and sulfonylating agents.

Carboxylic Acid Group (C1): The carboxyl group can undergo nucleophilic acyl substitution. The most common example is esterification, where reaction with an alcohol under acidic conditions yields the corresponding ester. It can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which is a highly reactive intermediate for further derivatization, such as amide formation.

Hydroxyl Group (C5): The primary alcohol is also nucleophilic and can be acylated to form esters or alkylated to form ethers.

Keto Group (C4): The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For example, it can react with amines to form imines or with alcohols to form ketals, which can serve as a protecting group strategy in multi-step synthesis.

Application as a Chiral Building Block in Complex Organic Molecular Synthesis

Chiral building blocks are essential intermediates for the synthesis of natural products and pharmaceuticals, as biological targets are inherently chiral and often interact specifically with only one enantiomer of a drug. Amino acids are a particularly valuable class of chiral building blocks. nih.gov

This compound, possessing a defined stereocenter at the α-carbon (C2), is a valuable chiral precursor. Its utility is enhanced by the presence of multiple, differentially reactive functional groups. This structural complexity allows it to serve as a versatile starting material for the synthesis of more complex molecules. nih.gov For example, the amino and carboxyl groups can be used to form peptide bonds, while the keto and hydroxyl functionalities can be modified to introduce new stereocenters or build complex carbon skeletons. This multi-functionality makes it an attractive starting point in diversity-oriented synthesis to create libraries of structurally diverse compounds. mdpi.com

Exploration of Reaction Conditions and Characterization of Major Products

The outcome of derivatization reactions is highly dependent on the chosen reaction conditions, including solvent, temperature, and catalysts.

For instance, the selective reduction of the ketone in the presence of a carboxylic acid can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent at low temperatures. In contrast, the reduction of both the ketone and the carboxylic acid would require a more powerful reagent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF).

N-acetylation is typically carried out using acetic anhydride, often with a base like pyridine (B92270) or in an aqueous solution with sodium bicarbonate to neutralize the acetic acid byproduct. lookchem.com Esterification of the carboxylic acid generally requires refluxing in the corresponding alcohol with a catalytic amount of a strong acid, such as sulfuric acid.

The characterization of the resulting products relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework and confirm structural changes. Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns of the new compound. Infrared (IR) spectroscopy is useful for identifying the presence or absence of key functional groups, such as the disappearance of a ketone C=O stretch after reduction or the appearance of an ester C=O stretch after esterification.

Table 3: Summary of Reaction Conditions and Products

| Reaction Type | Reagent(s) | Conditions | Major Product |

|---|---|---|---|

| N-Acetylation | Acetic Anhydride (Ac₂O) | Basic or neutral pH | N-Acetyl derivative |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0°C | Dihydroxy acid |

| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Ester derivative |

Molecular Mechanisms and Biological Roles of 2 Amino 5 Hydroxy 4 Oxopentanoic Acid

Interactions with Enzyme Systems and Metabolic Networks

The primary mechanism of action for 2-Amino-5-hydroxy-4-oxopentanoic acid, also known as RI-331, is its targeted interaction with key enzymes in amino acid synthesis, leading to significant disruption of metabolic networks essential for protein production and cellular growth.

Inhibition of Homoserine Dehydrogenase (HSD)

This compound is a potent inhibitor of homoserine dehydrogenase (HSD) [EC 1.1.1.3]. nih.govjst.go.jpwikipedia.org This enzyme is a critical component of the aspartate metabolic pathway, responsible for the NAD(P)H-dependent reduction of L-aspartate-4-semialdehyde to L-homoserine. nih.govresearchgate.net The inactivation of HSD is the definitive cause of the compound's antifungal properties. nih.govjst.go.jp As an amino acid analog, it acts as a competitive inhibitor that targets the enzyme's active site. wikipedia.org

The inhibition of Homoserine Dehydrogenase by this compound is profound, functioning through a suicide inhibition mechanism. Structural studies have identified a complex in which the inhibitor forms a covalent adduct with the cofactor NAD+. mcgill.ca This mechanism is analogous to other enzyme inhibitions where a covalent bond forms between an inhibitor and a cofactor within the enzyme's active site. For instance, a similar mechanism has been observed where a covalent bond forms between the sulfur atom of cysteine and the C4 atom of the nicotinamide (B372718) ring of NAD, effectively locking the enzyme in an inactive state. nih.govresearchgate.net In the case of HSD, the formation of the irreversible NAD-inhibitor complex renders the enzyme catalytically inactive. mcgill.ca

The aspartate pathway is fundamentally important in most plants, fungi, and bacteria for the production of several essential amino acids, but it is absent in animals. nih.gov Homoserine dehydrogenase catalyzes a crucial step in this pathway, producing the common precursor L-homoserine. nih.govjst.go.jp By inhibiting HSD, this compound effectively halts the biosynthesis of L-homoserine. nih.gov This blockage directly prevents the synthesis of the downstream amino acids of the aspartate family: methionine, isoleucine, and threonine. nih.govjst.go.jpnih.gov The ultimate result is the preferential inhibition of protein biosynthesis in susceptible organisms. nih.gov

Table 1: Impact of HSD Inhibition on Aspartate Family Amino Acids

| Amino Acid | Biosynthesis Status | Role of L-Homoserine |

| Methionine | Inhibited | Essential intermediate derived from L-homoserine. nih.govnih.gov |

| Isoleucine | Inhibited | Biosynthesis pathway requires L-homoserine-derived intermediates. nih.govnih.gov |

| Threonine | Inhibited | Biosynthesis pathway requires L-homoserine-derived intermediates. nih.govnih.gov |

The selective toxicity of this compound against fungi is a direct consequence of its specific molecular target. nih.gov The enzyme homoserine dehydrogenase is a key component of the aspartate pathway, which is essential for fungi, bacteria, and plants but is not present in animal cells. nih.govwikipedia.org Since animals lack this enzyme and the corresponding metabolic pathway, they are not susceptible to the inhibitory effects of the compound. nih.govjst.go.jp This metabolic difference provides a clear mechanism for the compound's selective antifungal activity, making HSD an attractive target for the development of antifungal agents. wikipedia.org

Modulation of Other Amino Acid Biosynthetic Pathways

The available scientific literature focuses extensively on the highly specific and potent inhibition of homoserine dehydrogenase by this compound. This targeted action is the well-documented primary mechanism, leading to the disruption of the aspartate family amino acid pathway. nih.govjst.go.jpwikipedia.org Research has not highlighted significant modulation of other amino acid biosynthetic pathways as a primary mode of action for this compound. Its efficacy appears to be rooted in its specificity for HSD.

Inhibition of 8-Aminolevulinic Acid Dehydratase (ALAD)

8-Aminolevulinic acid dehydratase (ALAD), also known as porphobilinogen (B132115) synthase, is a crucial enzyme in the biosynthesis of all tetrapyrroles, including hemes and chlorophylls. wikipedia.org It catalyzes the condensation of two molecules of 5-aminolevulinic acid to form porphobilinogen. wikipedia.orguniprot.org This enzyme is essential for most organisms and its inhibition can lead to serious metabolic disorders, such as porphyria. wikipedia.orguniprot.org While various molecules, particularly heavy metals like lead and structural analogs of 5-aminolevulinic acid, are known inhibitors of ALAD, current research does not provide evidence that this compound inhibits this enzyme. wikipedia.org The compound's established molecular target remains homoserine dehydrogenase.

Role in D-Amino Acid Metabolism and Detoxification Processes

An extensive review of available scientific literature did not yield specific research findings on the direct role of this compound in D-amino acid metabolism or associated detoxification pathways. The metabolism of D-amino acids in organisms is primarily handled by the enzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids. nih.govnih.gov However, no studies were identified that investigate this compound as a substrate, inhibitor, or modulator of DAAO or other related detoxification enzymes.

Substrate Specificity in Various Enzymatic Reactions

The primary enzymatic target of this compound is homoserine dehydrogenase (HSD, EC 1.1.1.3). nih.govwikipedia.org This enzyme is a crucial component of the aspartate metabolic pathway in bacteria, yeast, and plants, where it catalyzes the reversible reduction of L-aspartate-β-semialdehyde to L-homoserine. biorxiv.orgebi.ac.uk L-homoserine is a key precursor for the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine. nih.gov

Research indicates that this compound functions as a potent inhibitor of HSD. wikipedia.org Its structure is analogous to aspartate semialdehyde, a natural substrate of the enzyme, suggesting it acts as a competitive inhibitor. wikipedia.org A related compound, 2-amino-4-oxo-5-chloropentanoic acid, has been shown to act as an affinity label, specifically and irreversibly inactivating the homoserine dehydrogenase activity of the bifunctional aspartokinase I-homoserine dehydrogenase I enzyme in Escherichia coli, which further supports the targeted nature of this class of molecules. nih.gov

The kinetic parameters of HSD vary between organisms, reflecting different regulatory needs and environmental conditions. These parameters underscore the enzyme's efficiency in processing its natural substrates.

Impact on Cellular Protein Synthesis and Amino Acid Homeostasis

This compound profoundly impacts cellular protein synthesis by disrupting amino acid homeostasis. nih.govscispace.com In susceptible organisms like the yeast Saccharomyces cerevisiae, the compound inhibits the biosynthesis of protein to a greater extent than RNA or DNA synthesis. nih.govscispace.com This effect is not due to direct inhibition of the translational machinery, as polypeptide synthesis in cell-free yeast preparations is unaffected by the compound. nih.gov

The primary mechanism is the inhibition of homoserine dehydrogenase, which depletes the intracellular pools of the aspartate family of amino acids: threonine, methionine, and isoleucine. nih.govnih.gov When S. cerevisiae cells are exposed to the compound, the levels of these specific amino acids are significantly reduced. nih.govscispace.com The growth-inhibitory effects can be reversed by supplying these amino acids in the growth medium. nih.gov An even greater reversal effect is observed with the addition of homoserine, the direct product of the target enzyme, confirming that the bottleneck in the biosynthetic pathway is the primary cause of cytotoxicity. nih.govscispace.com This targeted disruption of amino acid biosynthesis leads to a halt in protein production, ultimately resulting in cytostasis. nih.gov

Investigation into Potential Modulatory Roles in Neurotransmitter Synthesis Pathways

Currently, there is no scientific literature available that investigates a potential modulatory role for this compound in neurotransmitter synthesis pathways. The synthesis of small-molecule neurotransmitters, such as the biogenic amines, often begins with amino acid precursors like tyrosine or tryptophan, which are then converted through a series of enzymatic steps. uiowa.edutmc.edulibretexts.org However, no research has been published that connects this compound to any of these specific enzymes or pathways.

Cellular and Organismal Responses to this compound Exposure

The antifungal activity of this compound is its most well-documented biological effect. The compound's selective toxicity against fungi is attributed to its specific molecular target, which is absent in mammals. nih.govnih.gov

Saccharomyces cerevisiae : As a model organism, the mechanism of action has been extensively studied in S. cerevisiae. The compound inhibits homoserine dehydrogenase, a key enzyme in the biosynthetic pathway of the aspartate family of amino acids. nih.gov This inhibition leads to the depletion of intracellular methionine, isoleucine, and threonine, which in turn halts protein synthesis and causes cell growth to cease. nih.govscispace.com

Candida albicans : A review of the available literature did not provide specific studies on the antifungal activity or mechanism of action of this compound against Candida albicans.

Cryptococcus neoformans : Research has shown that this compound is an effective antifungal agent against the pathogenic yeast Cryptococcus neoformans. wikipedia.org The mechanism of action is consistent with that observed in other fungi, involving the targeted inhibition of homoserine dehydrogenase activity. wikipedia.org

There is currently no available research that explores the effects of this compound on age-related metabolic processes. While aging is associated with significant changes in amino acid metabolism and a decreased ability to respond to anabolic stimuli, leading to conditions like sarcopenia, no studies have linked this specific compound to these pathways. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Amino 5 Hydroxy 4 Oxopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While publicly available experimental spectra for 2-amino-5-hydroxy-4-oxopentanoic acid are scarce, the expected signals can be predicted based on its molecular structure. These predictions are fundamental for verifying the identity of synthesized samples.

A ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and their relative numbers. For this compound, the spectrum would be used to confirm the presence and connectivity of the pentanoic acid backbone and its functional groups. The predicted signals would help verify the successful synthesis and structural integrity of the compound.

Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |

| H-2 | ~4.0 - 4.3 | Doublet of doublets (dd) | 1H | CH adjacent to amine and carboxyl |

| H-3 | ~2.8 - 3.2 | Multiplet (m) | 2H | CH₂ adjacent to keto and C-2 |

| H-5 | ~4.5 - 4.8 | Singlet (s) | 2H | CH₂ adjacent to hydroxyl and keto |

Note: Predictions are based on standard chemical shift values and coupling patterns. Actual values may vary depending on the solvent and pH.

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, a proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each carbon atom in the structure. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment (e.g., carboxyl, ketone, C-N, C-O). This technique is crucial for confirming the carbon skeleton of the molecule. mdpi.com

Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | ~170 - 175 | Carboxylic acid carbon (COOH) |

| C-2 | ~55 - 60 | α-carbon (CH-NH₂) |

| C-3 | ~35 - 40 | Methylene (B1212753) carbon (CH₂) |

| C-4 | ~205 - 215 | Ketone carbon (C=O) |

| C-5 | ~70 - 75 | Hydroxymethyl carbon (CH₂OH) |

Note: Predictions are based on standard chemical shift values. Actual values may vary depending on the solvent and pH.

Mass Spectrometry for Molecular Identification, Isotopic Tracing, and Adduct Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the elemental formula (C5H9NO4). lookchem.com

The technique is also invaluable for characterizing various ionic species of the molecule. In electrospray ionization (ESI), the compound can form several adducts, and their predicted collision cross-section (CCS) values provide an additional layer of identification.

Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)

| Adduct | Formula | m/z (Da) | Predicted CCS (Ų) |

| [M+H]⁺ | [C₅H₁₀NO₄]⁺ | 148.06044 | 129.8 |

| [M+Na]⁺ | [C₅H₉NNaO₄]⁺ | 170.04238 | 135.4 |

| [M-H]⁻ | [C₅H₈NO₄]⁻ | 146.04588 | 126.9 |

| [M+K]⁺ | [C₅H₉KNO₄]⁺ | 186.01632 | 135.3 |

| [M+NH₄]⁺ | [C₅H₁₃N₂O₄]⁺ | 165.08698 | 148.7 |

Data sourced from predicted values. uni.lu

Furthermore, mass spectrometry is the primary tool for isotopic tracing studies. By synthesizing this compound with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can use MS to track the compound's metabolic fate or its incorporation into larger molecules within biological systems.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of this compound and for resolving its enantiomers.

For purity assessment, a reversed-phase HPLC (RP-HPLC) method would typically be employed. This method would likely use a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection by UV-Vis spectrophotometry would allow for the quantification of the main compound and any impurities present.

Because the carbon at the C-2 position is a chiral center, this compound exists as a pair of enantiomers ((2S) and (2R)). Distinguishing and quantifying these enantiomers is critical, as they often exhibit different biological activities. Enantiomeric analysis is achieved using chiral HPLC. phenomenex.com This can be accomplished in two primary ways:

Direct Separation: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. For amino acids, CSPs based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives are highly effective for separating underivatized enantiomers. mst.edu

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. yakhak.org

X-ray Diffraction Studies of Compound-Enzyme Complexes

X-ray diffraction of single crystals is the definitive method for determining the three-dimensional atomic structure of a molecule. While a crystal structure for isolated this compound is not publicly available, this technique is particularly powerful for understanding how the molecule interacts with biological targets such as enzymes.

By co-crystallizing the compound with a target enzyme and analyzing the resulting complex via X-ray diffraction, researchers can obtain a precise, atomic-level map of the binding site. This information reveals the specific orientation of the compound and the key intermolecular interactions—such as hydrogen bonds and ionic interactions—that govern its binding affinity and specificity. For instance, studies on similar compounds, like 2-benzyl-5-hydroxy-4-oxopentanoic acid in complex with carboxypeptidase A, have successfully elucidated the exact binding mode of the inhibitor, showing how its carboxylate, phenyl, and hydroxyacetyl groups interact with active site residues and the catalytic zinc ion. Such studies are crucial for structure-based drug design and for understanding enzymatic mechanisms.

Optical Rotation Analysis for Stereochemical Assignment

Optical rotation is a chiroptical technique used to measure the extent to which a chiral compound rotates the plane of polarized light. This property is essential for the assignment of stereochemistry. Each enantiomer of a chiral molecule will rotate light by an equal magnitude but in opposite directions. The (2S)-enantiomer, for example, will have a specific rotation value ([α]D) that is equal in magnitude but opposite in sign to the (2R)-enantiomer. nih.gov

This analysis is a critical quality control step after an asymmetric synthesis or chiral separation to confirm the absolute configuration and to determine the enantiomeric excess (e.e.) of the product. While the technique is fundamental for characterizing a specific stereoisomer like (2S)-2-amino-5-hydroxy-4-oxopentanoic acid, a specific optical rotation value for this compound has not been reported in the reviewed scientific literature.

Integration of Multi-Spectroscopic Data for Comprehensive Structural and Mechanistic Insights

A thorough characterization of this compound is best achieved by combining data from several spectroscopic methods. This multi-faceted approach ensures that the structural and electronic features of the molecule are fully mapped out.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would serve as the cornerstone for determining the molecular backbone.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons at the chiral center, the methylene groups, and the hydroxyl and amino groups. The chemical shifts and coupling constants of these signals would provide information about the electronic environment and dihedral angles between adjacent protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all the unique carbon environments within the molecule, including the carbonyl carbons of the ketone and carboxylic acid, the carbon bearing the amino group, and the methylene carbons.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in establishing the connectivity between protons and carbons, thus piecing together the complete molecular structure.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments would involve the fragmentation of the parent ion, providing valuable information about the structural motifs within the molecule. The fragmentation pattern can help to confirm the connectivity of the functional groups.

A table of predicted m/z values for various adducts of this compound is provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 148.06044 |

| [M+Na]⁺ | 170.04238 |

| [M-H]⁻ | 146.04588 |

| [M+NH₄]⁺ | 165.08698 |

| [M+K]⁺ | 186.01632 |

| [M+H-H₂O]⁺ | 130.05042 |

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl and carboxylic acid) | 3500-3200 (broad) |

| N-H stretch (amino group) | 3400-3250 |

| C=O stretch (ketone) | 1725-1705 |

| C=O stretch (carboxylic acid) | 1710-1680 |

| N-H bend (amino group) | 1650-1580 |

| C-O stretch (hydroxyl and carboxylic acid) | 1320-1210 |

By integrating the data from these spectroscopic techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. This integrated approach is also fundamental for studying the compound's reactivity, stability, and interactions with other molecules, which can provide valuable mechanistic insights.

Theoretical and Computational Research on 2 Amino 5 Hydroxy 4 Oxopentanoic Acid

Molecular Modeling and Dynamics Simulations of Biomolecular Interactions (e.g., Protein Binding)

Molecular modeling and dynamics (MD) simulations are indispensable tools for understanding how a ligand, such as 2-Amino-5-hydroxy-4-oxopentanoic acid, might interact with a biological target, typically a protein. These simulations can predict the binding affinity, the specific interactions that stabilize the ligand-protein complex, and the conformational changes that may occur upon binding.

The process begins with the generation of a three-dimensional model of this compound and a target protein. Docking simulations are then performed to predict the most likely binding poses of the amino acid within the protein's active site. Following docking, MD simulations are employed to observe the dynamic behavior of the complex over time, providing insights into the stability of the interaction. researchgate.netbonvinlab.org These simulations are governed by force fields, which are sets of parameters that describe the potential energy of the system. nih.govnih.gov

Detailed Research Findings:

In a hypothetical MD simulation study of this compound with a target kinase, the following interactions might be observed. The carboxylate group of the amino acid could form strong salt bridges with positively charged residues like lysine (B10760008) or arginine in the active site. The hydroxyl and keto groups are likely to participate in hydrogen bonding with the protein's backbone or side-chain atoms. The amino group could also act as a hydrogen bond donor. The stability of these interactions over the course of a simulation, often measured in nanoseconds, would be indicative of the binding affinity.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue in Protein | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Salt Bridge | Carboxylate | Lysine (LYS) | 2.8 | 95.2 |

| Hydrogen Bond | Hydroxyl | Aspartate (ASP) | 3.1 | 78.5 |

| Hydrogen Bond | Keto | Serine (SER) | 3.3 | 65.1 |

| Hydrogen Bond | Amino | Glutamate (GLU) | 3.0 | 88.9 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity. researchgate.net Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate a variety of molecular properties for this compound. nih.govresearchgate.net These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity; a smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Detailed Research Findings:

For this compound, QC calculations would likely show that the highest electron density is located around the oxygen atoms of the carboxylate, keto, and hydroxyl groups, making them potential sites for interaction with electrophiles. The HOMO would likely be localized on the carboxylate group, while the LUMO might be centered around the carbonyl carbon of the keto group. This information is invaluable for predicting how the molecule might behave in a chemical reaction.

| Calculated Property | Method | Basis Set | Predicted Value |

|---|---|---|---|

| HOMO Energy | DFT (B3LYP) | 6-31G(d) | -6.5 eV |

| LUMO Energy | DFT (B3LYP) | 6-31G(d) | -1.2 eV |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-31G(d) | 5.3 eV |

| Dipole Moment | HF | 6-31G(d) | 3.8 D |

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Derivation

Cheminformatics utilizes computational and informational techniques to analyze large datasets of chemical compounds and their biological activities. neovarsity.org For this compound, if a series of its derivatives were synthesized and tested for a particular biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to derive a mathematical relationship between the chemical structures and their activities. neovarsity.orgnih.gov

In a typical QSAR study, molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as size, shape, hydrophobicity, and electronic properties. acs.org Statistical methods, including multiple linear regression, partial least squares, and machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. meilerlab.org

Detailed Research Findings:

A hypothetical QSAR study on a series of analogs of this compound might reveal that specific structural features are critical for activity. For instance, the model could indicate that increasing the hydrophobicity of a particular part of the molecule leads to a decrease in activity, while the presence of a hydrogen bond donor at another position is essential. Such a model provides a predictive tool for designing new, more potent compounds.

| Molecular Descriptor | Correlation with Activity | p-value | Interpretation |

|---|---|---|---|

| LogP (Hydrophobicity) | -0.78 | <0.01 | Lower hydrophobicity is correlated with higher activity. |

| Topological Polar Surface Area (TPSA) | 0.65 | <0.05 | Higher polar surface area is correlated with higher activity. |

| Number of Hydrogen Bond Donors | 0.82 | <0.01 | More hydrogen bond donors are strongly correlated with higher activity. |

| Molecular Weight | -0.45 | n.s. | No significant correlation with activity. |

Predictive Algorithms for Stereochemical Outcomes in Chemical and Enzymatic Reactions

The stereochemistry of a molecule is often critical to its biological function. This compound has at least one chiral center, meaning it can exist as different stereoisomers. Computational algorithms can be used to predict the stereochemical outcome of chemical and enzymatic reactions that produce or involve this amino acid. researchgate.netbohrium.com

These predictive models can be based on quantum chemical calculations of transition state energies for different stereochemical pathways. nih.gov The pathway with the lower activation energy is predicted to be the major product. Machine learning approaches are also increasingly being used, where algorithms are trained on datasets of reactions with known stereochemical outcomes to predict the outcomes for new reactions. nih.govarxiv.org

Detailed Research Findings:

For an enzymatic reaction that synthesizes this compound, computational modeling of the enzyme's active site could reveal why one stereoisomer is preferentially formed. By calculating the energies of the transition states for the formation of the (R) and (S) isomers, a clear preference for one over the other can often be established. For example, steric hindrance in the active site might disfavor the transition state leading to the (R) isomer, resulting in the selective formation of the (S) isomer.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Stereoisomer | Predicted Enantiomeric Excess (%) |

|---|---|---|---|---|

| Formation of (S)-isomer | DFT (B3LYP/6-311+G(d,p)) | 15.2 | (S) | >99 |

| Formation of (R)-isomer | DFT (B3LYP/6-311+G(d,p)) | 20.8 |

Future Directions and Emerging Research Avenues for 2 Amino 5 Hydroxy 4 Oxopentanoic Acid

Identification of Novel Enzymatic Targets and Pathway Interventions

Future research is poised to identify novel enzymatic targets for 2-amino-5-hydroxy-4-oxopentanoic acid and its derivatives, opening doors for new therapeutic interventions. A significant precedent for this is the discovery that the structurally similar antifungal antibiotic, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as RI-331), selectively inhibits homoserine dehydrogenase in Saccharomyces cerevisiae. nih.gov This enzyme is crucial for the biosynthesis of the aspartate family of amino acids (methionine, threonine, and isoleucine) in fungi but is absent in animals, highlighting its potential as a target for antifungal agents with selective toxicity. nih.gov

Building on this, researchers can explore other enzymes within amino acid metabolism and related pathways as potential targets. Given its structure as an amino acid analog, this compound could be investigated as a modulator of enzymes involved in transamination, decarboxylation, or racemization reactions. Pathway interventions could involve designing derivatives of this compound to act as competitive or allosteric inhibitors of key metabolic enzymes, thereby controlling metabolic flux for therapeutic benefit.

Development of Advanced Synthetic Methodologies for Isotopic Labeling and Analog Synthesis

To fully probe the metabolic fate and mechanism of action of this compound, the development of advanced synthetic methodologies is crucial. A key area of development is isotopic labeling, which involves incorporating stable isotopes like 13C, 15N, and 2H into the molecule. chempep.com These labeled compounds are invaluable for a range of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking of the molecule through metabolic pathways in cells and organisms. wikipedia.org Chemical synthesis provides precise control over the placement of isotopic labels, which can be more complex and costly than biological methods but offers unparalleled specificity. chempep.com

Furthermore, the synthesis of a diverse library of analogs will be instrumental in structure-activity relationship (SAR) studies. By systematically modifying the functional groups of this compound, researchers can investigate how changes in its chemical structure affect its biological activity. For instance, the synthesis of cyclopropyl (B3062369) analogues of the related compound 2-amino-5-phosphonopentanoic acid has been used to probe its activity as an antagonist for the N-methyl-D-aspartate (NMDA) receptor. nih.gov Similar strategies can be applied to generate novel derivatives of this compound with potentially enhanced potency, selectivity, or metabolic stability.

Systems Biology Approaches to Understand Broader Metabolic Impacts

A systems biology approach, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), will be essential for elucidating the broader metabolic impacts of this compound. numberanalytics.comdoi.org By exposing cells or organisms to this compound and subsequently analyzing the global changes in genes, proteins, and metabolites, researchers can construct a comprehensive picture of its effects on cellular networks. numberanalytics.com

Metabolomics, in particular, will be a powerful tool to identify and quantify the downstream metabolic alterations resulting from the introduction of this non-proteinogenic amino acid. doi.org This can reveal unexpected pathway perturbations and off-target effects that would be missed by more targeted approaches. Integrating these findings with transcriptomic and proteomic data can provide insights into the regulatory mechanisms that are activated in response to the compound. numberanalytics.comnih.gov Such a holistic understanding is critical for predicting both the therapeutic efficacy and potential toxicities of this compound and its derivatives.

Development of High-Throughput Screening Assays for Biological Activities

To efficiently explore the biological activities of this compound and its synthesized analogs, the development of high-throughput screening (HTS) assays is a priority. acs.org HTS allows for the rapid testing of large numbers of compounds against specific biological targets, such as enzymes or receptors. researchgate.netcreative-enzymes.com These assays are typically performed in a microplate format and utilize readouts such as fluorescence, luminescence, or absorbance to measure the activity of the target. acs.orgcreative-enzymes.com

For this compound, HTS assays could be designed to screen for inhibition of a wide range of enzymes, including those involved in amino acid metabolism. creative-enzymes.com For example, fluorescence-based assays are a common method for screening enzyme inhibitors. acs.org A simple and rapid screening method for amino acid dehydrogenases has been developed using a competitive relationship between a non-fluorescent Cu(II)-calcein complex and an amino acid, which could be adapted for this compound. nih.gov The ability to screen large libraries of analogs will accelerate the identification of "hit" compounds with desired biological activities, providing starting points for further drug development. researchgate.netall-chemistry.com

Role in Chemical Biology Probe Development

The unique chemical structure of this compound makes it a valuable scaffold for the development of chemical biology probes. These probes are small molecules designed to study and manipulate biological systems. rsc.org Non-proteinogenic amino acids are increasingly being used as building blocks for such probes due to their structural diversity and ability to be incorporated into peptides and proteins. nih.govnih.gov

By attaching reporter groups, such as fluorophores or biotin, to this compound, researchers can create probes to visualize and track its interactions with cellular components. youtube.com For example, amino acid-based fluorescent probes can be used for highly selective amino acid identification. biorxiv.org Furthermore, this compound could be incorporated into peptides to create probes with novel functionalities for studying protein-protein interactions or enzymatic activity. rsc.org The development of such probes will provide powerful tools to dissect the specific molecular mechanisms through which this compound exerts its biological effects. mdpi.comacs.org

Q & A

Basic Question: What methods are recommended for synthesizing 2-Amino-5-hydroxy-4-oxopentanoic acid with high enantiomeric purity?

Methodological Answer:

Stereoselective synthesis is critical due to the compound’s chiral centers. A multi-step approach involving Strecker amino acid synthesis or enzymatic resolution can achieve high enantiomeric purity. For example:

- Asymmetric hydrogenation of α-keto precursors using chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry .

- Microbial fermentation (e.g., using Streptomyces strains) to exploit natural biosynthetic pathways, as HON is derived from Streptomyces akiyoshiensis .

Post-synthesis, validate enantiopurity via polarimetry and chiral HPLC (e.g., using a Chiralpak AD-H column with hexane:isopropanol mobile phase).

Basic Question: How can researchers confirm the structural identity and purity of synthesized HON?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and - COSY spectra to confirm backbone structure and hydroxyl/amino proton environments. Cross-reference with published data (e.g., δ 3.8 ppm for C5 hydroxyl group) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (m/z 148.06 for [M+H]) .

- X-ray Crystallography : Use SHELXL software for small-molecule refinement to resolve bond angles and confirm stereochemistry .

Advanced Question: What experimental models are appropriate for studying HON’s antitubercular activity?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions often arise from:

- Enantiomeric Impurity : Re-evaluate synthesis protocols and verify purity via chiral HPLC .

- Assay Variability : Standardize conditions (e.g., pH, temperature, bacterial inoculum size) using CLSI guidelines.

- Solvent Effects : Compare activity in aqueous vs. DMSO solutions (e.g., HON’s solubility in water is limited; use ≤1% DMSO) .

- Synergistic Interactions : Test combinatorial effects with first-line drugs (e.g., rifampicin) using checkerboard assays.

Advanced Question: What strategies improve HON’s metabolic stability without compromising bioactivity?

Methodological Answer:

- Deuteration : Replace labile hydrogens (e.g., C5 hydroxyl) with deuterium to slow oxidative metabolism. Synthesize 5-hydroxy-4-oxonorvaline-d and compare pharmacokinetics .

- Pro-Drug Design : Esterify the carboxylic acid group (e.g., methyl ester derivatives) to enhance membrane permeability. Hydrolyze in vivo via esterases .

- Structural Analog Screening : Test 5-amino-4-oxopentanoic acid derivatives (e.g., methyl esters or acetylated amines) to identify stable, active analogues .

Advanced Question: How to design experiments for elucidating HON’s mechanism of action?

Methodological Answer:

- Target Identification :

- Enzymatic Inhibition Assays : Test HON against M. tuberculosis enzymes (e.g., dihydrofolate reductase) using spectrophotometric NADPH oxidation assays.

Advanced Question: What computational tools predict HON’s physicochemical properties for formulation optimization?

Methodological Answer:

- LogP Prediction : Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP: -1.2 ± 0.3), critical for optimizing solubility and permeability .

- pKa Calculation : Employ SPARC or ChemAxon to determine ionization states (carboxylic acid pKa ≈ 2.5; amino pKa ≈ 9.1) .

- Molecular Dynamics Simulations : Model HON-protein interactions (e.g., with Mtb enoyl-ACP reductase) using GROMACS or AMBER.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.